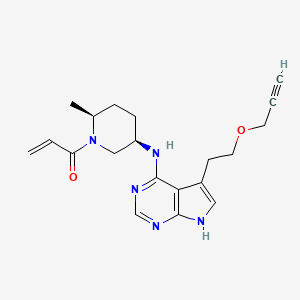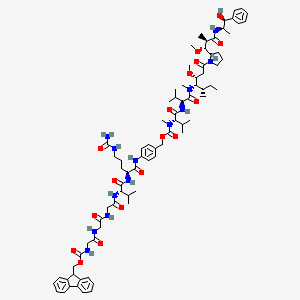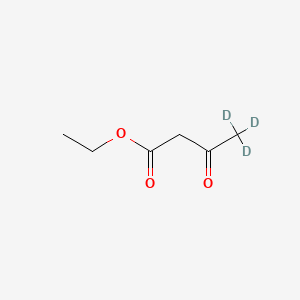
Ethyl acetoacetate-d3
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl acetoacetate-d3 is a deuterium-labeled derivative of ethyl acetoacetate, where three hydrogen atoms are replaced by deuterium. This compound is widely used in various fields of scientific research due to its unique properties and applications. It serves as an important intermediate in organic synthesis and is utilized in the production of numerous chemical compounds.
准备方法
Synthetic Routes and Reaction Conditions: Ethyl acetoacetate-d3 can be synthesized through the Claisen condensation of ethyl acetate-d3. The reaction involves the condensation of two moles of ethyl acetate-d3 in the presence of a strong base such as sodium ethoxide. The reaction is typically carried out under reflux conditions, and the product is purified through distillation .
Industrial Production Methods: On an industrial scale, this compound is produced by the treatment of diketene with ethanol-d3. The reaction is carried out in the presence of a catalyst, and the product is obtained through rectification of the crude product .
化学反应分析
Types of Reactions: Ethyl acetoacetate-d3 undergoes various types of chemical reactions, including:
Keto-enol tautomerism: The compound exists in equilibrium between its keto and enol forms.
Nucleophilic substitution: The enolate form of this compound can undergo nucleophilic substitution reactions.
Reduction: Reduction of this compound yields ethyl 3-hydroxybutyrate-d3.
Transesterification: The compound can undergo transesterification to form other esters
Common Reagents and Conditions:
Bases: Sodium ethoxide, lithium diisopropylamide (LDA)
Reducing agents: Sodium borohydride, lithium aluminum hydride
Acids: Acetic acid, hydrochloric acid
Major Products Formed:
Ethyl 3-hydroxybutyrate-d3: Formed through reduction
Benzyl acetoacetate-d3: Formed through transesterification
科学研究应用
Ethyl acetoacetate-d3 has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Utilized in the study of metabolic pathways and enzyme mechanisms.
Medicine: Employed in the synthesis of drug intermediates and active pharmaceutical ingredients.
Industry: Used in the production of dyes, pigments, and other industrial chemicals
作用机制
The mechanism of action of ethyl acetoacetate-d3 involves its ability to act as a nucleophile in various chemical reactions. The compound can form enolate ions, which can then participate in nucleophilic substitution and addition reactions. The molecular targets and pathways involved depend on the specific reaction and application .
相似化合物的比较
Methyl acetoacetate: Similar in structure but with a methyl group instead of an ethyl group.
Diethyl malonate: Contains two ester groups and is used in similar synthetic applications.
Acetylacetone: A diketone that undergoes similar tautomerism and reactions.
Uniqueness: Ethyl acetoacetate-d3 is unique due to the presence of deuterium, which makes it useful in isotopic labeling studies. This allows researchers to trace the compound in metabolic pathways and study reaction mechanisms with greater precision .
属性
分子式 |
C6H10O3 |
|---|---|
分子量 |
133.16 g/mol |
IUPAC 名称 |
ethyl 4,4,4-trideuterio-3-oxobutanoate |
InChI |
InChI=1S/C6H10O3/c1-3-9-6(8)4-5(2)7/h3-4H2,1-2H3/i2D3 |
InChI 键 |
XYIBRDXRRQCHLP-BMSJAHLVSA-N |
手性 SMILES |
[2H]C([2H])([2H])C(=O)CC(=O)OCC |
规范 SMILES |
CCOC(=O)CC(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


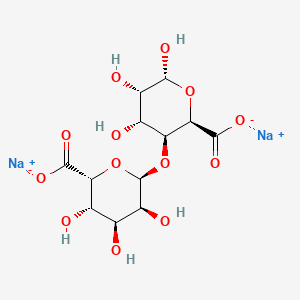
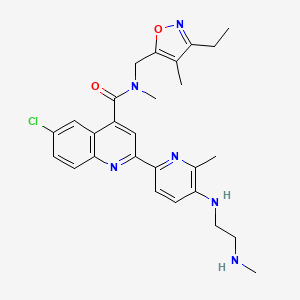
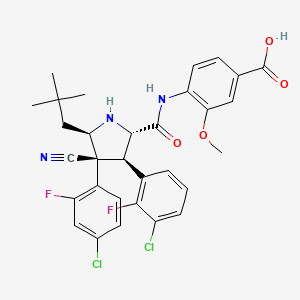

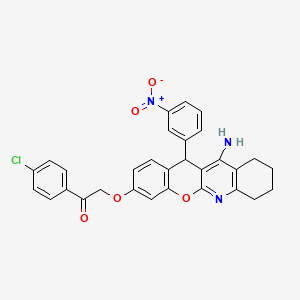
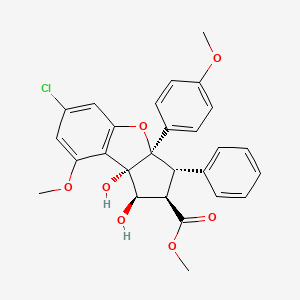

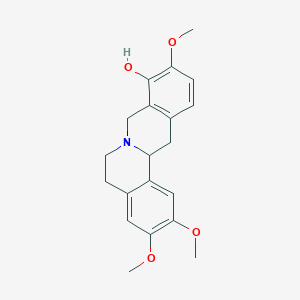
![N-[9-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-hexadecoxyoxolan-2-yl]purin-6-yl]benzamide](/img/structure/B12392255.png)

